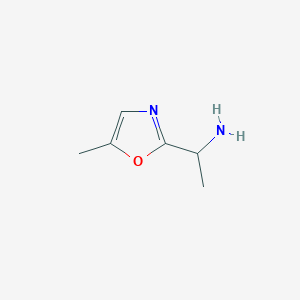
1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine
Übersicht
Beschreibung
“1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1017179-33-7 . It has a molecular weight of 126.16 and its IUPAC name is 1-(5-methyl-1,3-oxazol-2-yl)ethanamine . It is in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H10N2O . The InChI Code is 1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3 .Physical and Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 126.16 and its IUPAC name is 1-(5-methyl-1,3-oxazol-2-yl)ethanamine . The InChI Code is 1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3 . Unfortunately, the boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Synthetic Utility and Catalytic Applications
1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine, through its derivatives and related compounds, plays a significant role in synthetic chemistry, particularly in the synthesis of heterocyclic compounds like oxazolines and oxazines. Oxazoline-containing ligands, derived from chiral amino alcohols, have become crucial in asymmetric catalysis due to their ready accessibility and versatility in metal-catalyzed transformations (Hargaden & Guiry, 2009). Similarly, benzoxazole derivatives, incorporating the 1,3-oxazole system, are important in medicinal chemistry due to their significant pharmacological activities. Recent advancements in microwave-assisted synthesis have further enhanced the diversity and efficiency in the generation of benzoxazole derivatives (Özil & Menteşe, 2020).
Pharmaceutical and Material Science Applications
In the realm of pharmaceuticals, derivatives of this compound are utilized in designing drugs targeting the central nervous system, particularly those interacting with glutamate receptors. This includes N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity and memory function. Understanding the trafficking and regulatory mechanisms of NMDARs contributes to the development of therapies for neurological diseases (Horak et al., 2014).
Moreover, the structural functionality of oxazolines and related heterocycles extends to material science, where they find application in the development of advanced materials, including polymers and scintillators. The adaptability of these compounds allows for the creation of materials with tailored properties, such as enhanced stability and specific optical characteristics (Salimgareeva & Kolesov, 2005).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the study of nitrogen-containing compounds, including those related to this compound, is crucial for understanding their degradation pathways and potential environmental impacts. Advanced oxidation processes (AOPs) have been shown to be effective in mineralizing nitrogen-containing compounds, thereby improving the efficacy of water treatment processes (Bhat & Gogate, 2021).
Safety and Hazards
The compound has several hazard statements including H226, H302, H312, H314, H332, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is "Danger" .
Eigenschaften
IUPAC Name |
1-(5-methyl-1,3-oxazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZCRYDWZCGWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B3199839.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B3199843.png)
![[4-(4-Chlorophenyl)morpholin-2-yl]methanamine](/img/structure/B3199851.png)


![[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B3199888.png)


